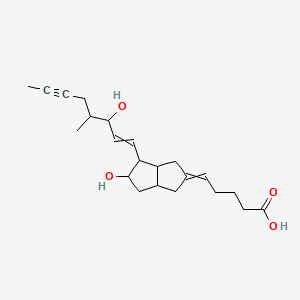

15(R)-Iloprost

Description

An eicosanoid, derived from the cyclooxygenase pathway of arachidonic acid metabolism. It is a stable and synthetic analog of EPOPROSTENOL, but with a longer half-life than the parent compound. Its actions are similar to prostacyclin. Iloprost produces vasodilation and inhibits platelet aggregation.

Properties

IUPAC Name |

5-[5-hydroxy-4-(3-hydroxy-4-methyloct-1-en-6-ynyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIFJCPQKFCZDDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00861012 | |

| Record name | 5-[5-Hydroxy-4-(3-hydroxy-4-methyloct-1-en-6-yn-1-yl)hexahydropentalen-2(1H)-ylidene]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00861012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78919-13-8 | |

| Record name | (5E)-5-[(3aS,4R,5R,6aS)-Hexahydro-5-hydroxy-4-[(1E,3S)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 15(R)-Iloprost: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used for the treatment of pulmonary arterial hypertension, severe Raynaud's phenomenon, and other diseases involving vasoconstriction. Iloprost is a mixture of two diastereomers, the (15S)- and (15R)-isomers. This technical guide focuses specifically on the chemical structure, properties, and known biological activities of the 15(R)-Iloprost epimer. While the 15(S) isomer is the more biologically active component, understanding the characteristics of the 15(R) isomer is crucial for a comprehensive pharmacological profile of the drug substance.

Chemical Structure and Identification

This compound is a carbobicyclic compound with a pentanoic acid side chain. Its chemical structure is closely related to that of naturally occurring prostacyclin, with key modifications that enhance its chemical stability.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 5-[(3aS,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-methyl-1-octen-6-ynyl]-2(1H)-pentalenylidene]-pentanoic acid | [1] |

| Molecular Formula | C₂₂H₃₂O₄ | [2][3] |

| Molecular Weight | 360.49 g/mol | [3] |

| SMILES | CC#CCC(C)--INVALID-LINK--/C=C/[C@H]1--INVALID-LINK--O | [2] |

| InChI Key | HIFJCPQKFCZDDL-GAGQTBDJSA-N | |

| CAS Number | 85026-51-3 |

Physicochemical Properties

The physical and chemical properties of this compound are important for its formulation and delivery. While specific data for the 15(R) isomer is limited, the following table summarizes available information.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | A solution in methyl acetate | |

| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (30 mg/ml). Poorly soluble in water (PBS, pH 7.2: 0.5 mg/ml). | |

| Storage Temperature | -20°C |

Biological Activity and Signaling Pathways

Iloprost exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The binding of Iloprost to the IP receptor initiates a signaling cascade that leads to its characteristic vasodilatory and anti-platelet effects. However, there is a significant difference in the biological potency between the 15(S) and 15(R) isomers.

Prostacyclin Receptor (IP) Signaling

The primary signaling pathway for prostacyclin analogs like Iloprost involves the following steps:

-

Receptor Binding: Iloprost binds to the IP receptor on the surface of vascular smooth muscle cells and platelets.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various intracellular proteins, leading to:

-

Vasodilation: In vascular smooth muscle cells, PKA-mediated phosphorylation leads to the sequestration of intracellular calcium and a decrease in myosin light chain kinase activity, resulting in smooth muscle relaxation and vasodilation.

-

Inhibition of Platelet Aggregation: In platelets, PKA activation inhibits platelet activation and aggregation, contributing to the antithrombotic effects of Iloprost.

-

Stereoselectivity and Biological Potency

Crucially, the biological activity of Iloprost is highly stereoselective. The 15(S) isomer is significantly more potent than the 15(R) isomer. This difference is attributed to a less favorable binding orientation of the 15(R) isomer within the prostacyclin receptor.

Table 3: Comparative Biological Activity of Iloprost Isomers

| Parameter | 15(S)-Iloprost | This compound | Fold Difference | Source |

| Inhibition of Collagen-Induced Platelet Aggregation | More Potent | 20-fold less potent | 20x | |

| Receptor Binding Affinity (Kd) | 13.4 nM | 288 nM | ~21.5x lower affinity | |

| Maximal Number of Binding Sites (Bmax) | 665 fmol/mg protein | 425 fmol/mg protein |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize prostacyclin analogs like this compound. Specific parameters may need to be optimized for the 15(R) isomer.

Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the binding affinity (Kd) and the density of receptors (Bmax) for a ligand.

Methodology:

-

Membrane Preparation: Isolate cell membranes from a cell line or tissue expressing the prostacyclin receptor (e.g., platelets, HEK293 cells transfected with the IP receptor).

-

Incubation: Incubate the membranes with a constant concentration of a radiolabeled ligand (e.g., [³H]-Iloprost) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. A saturation binding experiment, where varying concentrations of the radioligand are incubated with the membranes, can be used to determine Kd and Bmax directly.

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cyclic AMP in response to receptor activation.

Methodology:

-

Cell Culture: Culture cells expressing the prostacyclin receptor (e.g., vascular smooth muscle cells, platelets, or a suitable cell line).

-

Stimulation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Then, stimulate the cells with varying concentrations of this compound for a defined period.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Data Analysis: Generate a dose-response curve to determine the EC₅₀ value for cAMP production.

Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

Methodology:

-

Platelet Preparation: Prepare platelet-rich plasma (PRP) or washed platelets from fresh whole blood.

-

Incubation: Pre-incubate the platelet suspension with varying concentrations of this compound or a vehicle control.

-

Induction of Aggregation: Add a platelet agonist (e.g., ADP, collagen, thrombin) to induce aggregation.

-

Measurement: Monitor the change in light transmission through the platelet suspension over time using an aggregometer. As platelets aggregate, the light transmission increases.

-

Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound, a stereoisomer of the clinically used drug Iloprost, exhibits significantly lower biological activity compared to its 15(S) counterpart. This is primarily due to its reduced binding affinity for the prostacyclin receptor. While the 15(S) isomer is the main contributor to the therapeutic effects of Iloprost, a thorough understanding of the properties and pharmacology of the 15(R) isomer is essential for a complete characterization of the drug and for the development of future, more selective prostacyclin analogs. The experimental protocols outlined in this guide provide a framework for the further investigation of this compound and other related compounds.

References

15(R)-Iloprost mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 15(R)-Iloprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost is a stable synthetic analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2] It is clinically used for treating conditions such as pulmonary arterial hypertension (PAH) and peripheral vascular disease.[1][2] Iloprost is manufactured as a mixture of two diastereoisomers, 15(S)-Iloprost (or 16(S)) and this compound (or 16(R)), with the S-isomer being significantly more potent.[3] This guide focuses on the in vitro mechanism of action of the this compound isomer, detailing its receptor interactions, downstream signaling cascades, and the experimental methodologies used for its characterization.

Receptor Binding and Affinity

The primary molecular target for Iloprost is the prostacyclin receptor, also known as the IP receptor. This receptor is a member of the G-protein coupled receptor (GPCR) family. The 15(R) and 15(S) stereoisomers of Iloprost exhibit markedly different binding affinities for the platelet IP receptor. The 15(S) isomer demonstrates a much higher affinity and consequently, greater biological activity.

Studies comparing the isomers have shown that 15(S)-Iloprost is approximately 20 times more potent in inhibiting collagen-induced platelet aggregation than the 15(R) isomer. This difference in potency is directly linked to their receptor binding characteristics. Equilibrium binding assays reveal a significant disparity in dissociation constants (Kd) and maximal binding capacities (Bmax).

Quantitative Binding Data

The following table summarizes the equilibrium binding characteristics of Iloprost isomers to platelet membrane receptors.

| Isomer | Dissociation Constant (Kd) | Maximal Binding Capacity (Bmax) | Observed Association Rate (k_on) |

| 15(S)-Iloprost | 13.4 nM | 665 fmol/mg protein | 0.036 s⁻¹ |

| This compound | 288 nM | 425 fmol/mg protein | 0.001 s⁻¹ |

| Data sourced from a study on human platelet membranes. |

Beyond the primary IP receptor, Iloprost has been shown to interact with other prostanoid receptors, notably the Prostaglandin E2 receptor EP1 subtype, for which it also acts as an agonist. Its affinity for the EP1 receptor is high, though typically lower than for the IP receptor. In pathological conditions where IP receptor expression may be reduced, such as in pulmonary hypertension, Iloprost may also exert effects through the EP4 receptor.

Downstream Signaling Pathways

The mechanism of action of this compound is primarily initiated by its binding to the Gs-coupled IP receptor. This interaction triggers a well-defined intracellular signaling cascade.

-

G-Protein Activation: Upon agonist binding, the IP receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This causes the Gαs subunit to release GDP, bind GTP, and dissociate from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine monophosphate (cAMP). In vitro studies have consistently demonstrated that Iloprost provokes a dose-dependent increase in intracellular cAMP levels in various cell types, including alveolar epithelial cells and erythrocytes.

-

Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Target Proteins: PKA then phosphorylates numerous downstream target proteins, leading to the final cellular response. In vascular smooth muscle cells, this includes the phosphorylation and inactivation of myosin light chain kinase (MLCK), resulting in muscle relaxation and vasodilation. In platelets, PKA-mediated phosphorylation inhibits platelet activation and aggregation.

This primary signaling pathway is responsible for the main therapeutic effects of Iloprost.

Signaling Pathway Diagram

References

The Biological Activity of 15(R)-Iloprost Epimer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost is a synthetic analog of prostacyclin (PGI₂) renowned for its potent vasodilatory and anti-platelet aggregatory effects. It is used in the treatment of pulmonary arterial hypertension, Raynaud's phenomenon, and other vasospastic disorders. Iloprost is a chiral molecule and is typically synthesized as a mixture of stereoisomers. The biological activity of these isomers can vary significantly, highlighting the importance of stereochemistry in its pharmacological profile. This guide focuses on the biological activity of the 15(R)-Iloprost epimer, providing a comprehensive overview of its receptor binding, functional activity, and the underlying signaling pathways.

While the user's request specified the 15(R)-epimer, the available scientific literature predominantly focuses on the stereoisomers at the C-16 position. It is highly probable that the query refers to the 16(R)- and 16(S)-epimers, as these are the well-characterized and compared isomers of Iloprost. This guide will, therefore, present a detailed comparison of the biological activities of the 16(S)- and 16(R)-Iloprost epimers.

Data Presentation

The following tables summarize the quantitative data on the biological activity of the 16(S)- and 16(R)-Iloprost epimers, focusing on their interaction with platelet receptors and their functional consequences.

Table 1: Platelet Receptor Binding Affinity of Iloprost Epimers

| Epimer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |

| 16(S)-Iloprost | 13.4 | 665 |

| 16(R)-Iloprost | 288 | 425 |

Data from Tsai et al., 1988.[1]

Table 2: Inhibition of Collagen-Induced Platelet Aggregation by Iloprost Epimers

| Epimer | Potency Ratio (16(S) vs. 16(R)) |

| 16(S)-Iloprost | 20-times more potent |

| 16(R)-Iloprost | - |

Data from Tsai et al., 1988.[1]

Signaling Pathways

Iloprost exerts its biological effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by Iloprost binding to the IP receptor is detailed below.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biological activity of Iloprost epimers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and the number of binding sites (Bmax) of a ligand to its receptor.

Methodology:

-

Membrane Preparation: Platelet membranes are prepared from whole blood by a series of centrifugation steps to isolate the membrane fraction containing the IP receptors.

-

Incubation: The platelet membranes are incubated with increasing concentrations of a radiolabeled Iloprost epimer (e.g., [³H]-Iloprost). To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Iloprost.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using Scatchard analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

cAMP Immunoassay

This assay measures the intracellular concentration of cyclic AMP (cAMP), a key second messenger in the Iloprost signaling pathway.

Methodology:

-

Cell Stimulation: Platelets or cells engineered to express the IP receptor are treated with various concentrations of the Iloprost epimer for a defined period.

-

Cell Lysis: The cells are then lysed to release the intracellular cAMP.

-

Competitive ELISA: The concentration of cAMP in the cell lysate is determined using a competitive enzyme-linked immunosorbent assay (ELISA). In this assay, the cAMP from the sample competes with a known amount of enzyme-labeled cAMP for binding to a limited number of anti-cAMP antibodies.

-

Signal Detection: After a washing step to remove unbound reagents, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent). The intensity of the signal is inversely proportional to the amount of cAMP in the sample.

-

Quantification: The concentration of cAMP is calculated by comparing the signal from the sample to a standard curve generated with known concentrations of cAMP.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the ability of a substance to inhibit platelet aggregation, a key functional effect of Iloprost.

References

The Discovery and Synthesis of Iloprost Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI₂), represents a significant advancement in the treatment of pulmonary arterial hypertension (PAH) and other vasospastic disorders. Its development was driven by the need for a chemically stable alternative to the potent but highly unstable endogenous PGI₂. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of iloprost and its analogs, intended to serve as a resource for professionals in the field of drug development and cardiovascular research.

Prostacyclin is a powerful vasodilator and inhibitor of platelet aggregation, but its therapeutic potential is limited by its short half-life of only 2-3 minutes. The discovery of iloprost, a carbacyclin analog with a modified omega side chain, provided a more stable molecule with a similar pharmacological profile, making it a viable therapeutic agent. This guide will delve into the intricate details of its signaling pathway, the stereocontrolled synthesis of iloprost and related compounds, and the experimental methodologies used to characterize their biological activity.

Pharmacology and Mechanism of Action

Iloprost and its analogs exert their therapeutic effects primarily through the activation of the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). This activation triggers a signaling cascade that ultimately leads to vasodilation and inhibition of platelet aggregation.

Signaling Pathway

The binding of iloprost to the IP receptor on vascular smooth muscle cells and platelets initiates the following sequence of events:

-

G-Protein Activation: The activated IP receptor couples to a stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The α-subunit of the Gs protein activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various intracellular proteins, resulting in:

-

In Vascular Smooth Muscle Cells: Phosphorylation of myosin light chain kinase (MLCK), leading to its inactivation. This prevents the phosphorylation of myosin light chains, causing smooth muscle relaxation and vasodilation.

-

In Platelets: Phosphorylation of proteins that inhibit platelet activation and aggregation, reducing the propensity for thrombus formation.

-

Quantitative Biological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of iloprost and its key analogs at various prostanoid receptors and in platelet aggregation assays. This data is crucial for understanding the structure-activity relationships and selectivity profiles of these compounds.

Table 1: Binding Affinities (Ki, nM) of Prostacyclin Analogs at Prostanoid Receptors

| Compound | IP Receptor | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | DP1 Receptor |

| Iloprost | 3.9 | 1.1 | >1000 | >1000 | >1000 | >1000 |

| Treprostinil | 32 | >1000 | 3.6 | >1000 | >1000 | 4.4 |

| Beraprost | 15.8 | 126 | 316 | 1000 | 316 | 1000 |

| Cicaprost | 4.9 | 1000 | 1000 | 1000 | 1000 | 1000 |

Data compiled from various sources.

Table 2: Functional Potency (EC50/IC50, nM) of Prostacyclin Analogs

| Compound | cAMP Accumulation (EC50) | Platelet Aggregation Inhibition (IC50) |

| Iloprost | 0.37 | 0.5 - 3.6 |

| Treprostinil | 1.9 | 1.8 |

| Beraprost | 2.5 | 3.2 |

| Cicaprost | 0.3 | 0.6 |

Data compiled from various sources. IC50 values for platelet aggregation can vary depending on the agonist used.

Experimental Protocols

In Vitro Assays

This protocol outlines a competitive binding assay to determine the affinity of unlabeled iloprost analogs for the IP receptor.

-

Materials:

-

Cell membranes from a cell line stably expressing the human IP receptor (e.g., HEK293, CHO).

-

Radiolabeled ligand (e.g., [³H]-Iloprost).

-

Unlabeled iloprost analogs (competitors).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

-

96-well filter plates.

-

Scintillation fluid.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of the radiolabeled ligand with cell membranes in the presence of increasing concentrations of the unlabeled competitor analog.

-

Incubate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through the filter plates.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

This protocol measures the functional potency of iloprost analogs by quantifying their ability to stimulate cAMP production in cells expressing the IP receptor.

-

Materials:

-

A cell line stably expressing the human IP receptor.

-

Cell culture medium.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Iloprost analogs at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of the iloprost analog for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP levels using a suitable assay kit and a microplate reader.

-

Plot the concentration of the analog against the cAMP response and fit a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Protocol: Monocrotaline-Induced Pulmonary Hypertension in Rats

This model is widely used to evaluate the efficacy of potential PAH therapies.

-

Induction of PAH:

-

Administer a single subcutaneous injection of monocrotaline (MCT; e.g., 60 mg/kg) to male Wistar rats.

-

MCT induces endothelial damage in the pulmonary vasculature, leading to progressive pulmonary hypertension, right ventricular hypertrophy, and vascular remodeling over several weeks.

-

-

Treatment Protocol:

-

After a set period post-MCT injection (e.g., 2-4 weeks, allowing for the development of PAH), begin treatment with the iloprost analog or vehicle control.

-

Administration can be via various routes, such as subcutaneous infusion, oral gavage, or inhalation, depending on the analog's properties.

-

Continue treatment for a specified duration (e.g., 2-4 weeks).

-

-

Efficacy Assessment:

-

Hemodynamic Measurements: At the end of the treatment period, anesthetize the rats and perform right heart catheterization to measure key hemodynamic parameters, including right ventricular systolic pressure (RVSP), mean pulmonary arterial pressure (mPAP), and cardiac output.

-

Right Ventricular Hypertrophy: Excise the heart and measure the weight of the right ventricle (RV) and the left ventricle plus septum (LV+S). The Fulton index (RV/[LV+S]) is a measure of right ventricular hypertrophy.

-

Histopathology: Perfuse and fix the lungs for histological analysis. Stain lung sections (e.g., with hematoxylin and eosin, or specific antibodies for smooth muscle actin) to assess the degree of pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arteries.

-

Synthesis of Iloprost

The total synthesis of iloprost is a complex undertaking due to its multiple stereocenters. A common and efficient strategy involves a stereocontrolled approach to construct the bicyclic core and then append the two side chains.

Key Synthetic Steps:

-

Formation of a Chiral Bicyclic Intermediate: The synthesis often commences with the construction of a key bicyclic building block with the desired stereochemistry. This can be achieved through various methods, including asymmetric catalysis or the use of chiral starting materials.

-

Introduction of the Omega Side Chain: The lower (omega) side chain is typically introduced via a stereoselective conjugate addition of an organocuprate reagent to an enone intermediate. This step is critical for establishing the correct stereochemistry at C15 and C16.

-

Introduction of the Alpha Side Chain: The upper (alpha) side chain, containing the carboxylic acid moiety, is often introduced using a Wittig-type reaction or a Horner-Wadsworth-Emmons olefination. This allows for the stereoselective formation of the C5-C6 double bond.

-

Deprotection and Purification: The final steps involve the removal of any protecting groups and purification of the final iloprost molecule, typically by chromatography.

Conclusion

The discovery and development of iloprost and its analogs have provided invaluable therapeutic options for patients with severe cardiovascular diseases. This technical guide has outlined the fundamental aspects of their pharmacology, biological evaluation, and chemical synthesis. The continued exploration of structure-activity relationships and the development of novel synthetic strategies will undoubtedly lead to the discovery of new prostacyclin mimetics with improved pharmacokinetic profiles, enhanced selectivity, and greater therapeutic efficacy. The detailed experimental protocols and data presented herein are intended to facilitate further research and innovation in this critical area of drug discovery.

A Technical Guide to 15(R)-Iloprost: A Prostacyclin (PGI2) Analog

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost is a synthetic, chemically stable analog of prostacyclin (PGI2), a potent endogenous vasodilator and inhibitor of platelet aggregation.[1][2] It is used clinically for the treatment of pulmonary arterial hypertension (PAH) and other vascular diseases.[1][3] Chemically, Iloprost is a mixture of two diastereomers, the (15S)- and (15R)-epimers, with the (15S) isomer being the more pharmacologically active component.[4] This guide focuses on the technical aspects of the less active epimer, 15(R)-Iloprost, providing insight into its mechanism of action, pharmacological profile, and the experimental methodologies used for its characterization. Understanding the properties of both epimers is crucial for comprehensive drug development and research in the field of prostanoids.

Mechanism of Action: IP Receptor Signaling

As a prostacyclin analog, this compound exerts its biological effects by mimicking endogenous PGI2. It binds to and activates the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) family. The IP receptor is primarily coupled to the Gs alpha subunit (Gαs).

Upon agonist binding, the following signaling cascade is initiated:

-

G-Protein Activation: The IP receptor undergoes a conformational change, activating the associated Gs protein.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit stimulates membrane-bound adenylyl cyclase (AC).

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into the second messenger, cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to the characteristic physiological responses of PGI2, including smooth muscle relaxation (vasodilation) and inhibition of platelet activation and aggregation.

Pharmacological Profile

While specific high-affinity binding data for the isolated this compound epimer is sparse, the pharmacological profile is well-characterized for Iloprost, which is a mixture of the (15S) and (15R) isomers. The (15S) isomer is known to be significantly more potent. Iloprost exhibits high affinity for the IP receptor but also interacts with other prostanoid receptors, notably the EP1 receptor. This cross-reactivity can influence its overall biological effect, as EP1 receptor activation can provoke vasoconstriction, potentially offsetting the IP-mediated vasodilation.

Table 1: Binding Affinity and Functional Activity of Iloprost at Human Prostanoid Receptors

| Receptor | Binding Affinity (Ki, nM) | Functional Assay | Functional Potency (EC50, nM) |

| IP | 3.9 | cAMP Elevation | 0.37 |

| DP1 | >1000 | cAMP Elevation | >1000 |

| EP1 | 1.1 | Calcium Influx | 0.30 |

| EP2 | >1000 | cAMP Elevation | >1000 |

| EP3 | 227 | - | >1000 |

| EP4 | 509 | cAMP Elevation | >1000 |

| FP | 134 | - | >1000 |

| TP | >1000 | - | >1000 |

| Data sourced from Whiting et al., 2012. |

Key Experimental Protocols

Characterization of prostacyclin analogs like this compound involves a standard set of in vitro assays to determine receptor binding, functional potency, and physiological effects.

Radioligand Binding Assay (Competitive Inhibition)

This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Preparation: Cell membranes from a line stably expressing the human IP receptor are prepared via homogenization and centrifugation.

-

Incubation: In a 96-well plate, the membranes (e.g., 10-20 µg protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-Iloprost) and varying concentrations of the unlabeled test compound (this compound). The incubation is typically performed at 30°C for 60 minutes.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filter plates (e.g., GF/C). This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand.

-

Washing: Filters are washed multiple times with ice-cold buffer to minimize non-specific binding.

-

Detection: After drying, a scintillation cocktail is added to the filters, and the retained radioactivity is measured using a scintillation counter.

-

Analysis: The data are used to generate a competitive inhibition curve, from which the IC50 (concentration of test compound that inhibits 50% of specific binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the IP receptor and trigger the production of the second messenger cAMP.

Methodology:

-

Cell Culture: A cell line stably expressing the human IP receptor (e.g., HEK293, CHO) is seeded into 96-well plates and grown to confluency.

-

Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), for 15-30 minutes. This prevents the enzymatic degradation of cAMP and enhances signal accumulation.

-

Stimulation: The cells are then stimulated with various concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: Following stimulation, the cells are lysed. The intracellular cAMP concentration in the lysate is quantified using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Analysis: A dose-response curve is generated by plotting the cAMP signal against the log concentration of this compound. The EC50 value, representing the concentration that produces 50% of the maximal response, is calculated using non-linear regression.

Platelet Aggregation Assay

This assay assesses the functional effect of this compound on inhibiting platelet aggregation, a primary physiological role of PGI2.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh human or animal blood by centrifugation.

-

Incubation: PRP is pre-incubated with either a vehicle control or varying concentrations of this compound at 37°C for a short period (e.g., 5-20 minutes).

-

Aggregation Measurement: The PRP sample is placed in an aggregometer cuvette with a stir bar. A baseline light transmittance is established. A platelet agonist, such as ADP, collagen, or thrombin, is added to induce aggregation.

-

Detection: As platelets aggregate, the turbidity of the sample decreases, and light transmission increases. This change is recorded over time to generate an aggregation curve.

-

Analysis: The maximum aggregation is measured, and the percentage inhibition by this compound at each concentration is calculated relative to the vehicle control. An IC50 value for the inhibition of platelet aggregation can be determined.

Conclusion

This compound, as a component of the clinical drug Iloprost, is a functional prostacyclin PGI2 analog. It activates the IP receptor to initiate a Gs-cAMP-PKA signaling cascade, leading to vasodilation and inhibition of platelet function. Although it is the less potent of the two epimers that constitute Iloprost, its characterization is essential for a complete understanding of the drug's pharmacological profile. The standardized experimental protocols outlined in this guide—radioligand binding, cAMP accumulation, and platelet aggregation assays—form the cornerstone for evaluating the potency, efficacy, and mechanism of action of this compound and other novel prostacyclin analogs in drug discovery and development.

References

The Receptor Binding Affinity and Selectivity of 15(R)-Iloprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary hypertension and other vascular diseases.[1][2] Iloprost is commercially available as a mixture of two diastereoisomers, 16(S)-Iloprost and 16(R)-Iloprost. The stereochemistry at the C-16 position significantly influences its biological activity and receptor binding characteristics. This technical guide provides an in-depth analysis of the receptor binding affinity and selectivity of the 15(R)-Iloprost isomer, with a focus on its interaction with the family of prostanoid receptors.

A note on nomenclature: The literature predominantly refers to the isomers as 16(R)- and 16(S)-Iloprost. For the purpose of this guide, we will use this nomenclature, assuming it corresponds to the requested this compound.

Receptor Binding Affinity and Selectivity

The primary therapeutic effects of Iloprost are mediated through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR). However, its overall pharmacological profile is also defined by its binding to other prostanoid receptors, including the prostaglandin E receptors (EP1, EP2, EP3, EP4), the prostaglandin D receptor (DP), the prostaglandin F receptor (FP), and the thromboxane receptor (TP).

Isomer-Specific Binding at the IP Receptor

A critical aspect of Iloprost's pharmacology is the differential binding affinity of its stereoisomers to the primary target, the IP receptor. Studies on human platelet membranes have demonstrated a significant disparity in the binding affinity between the 16(S) and 16(R) isomers.[3]

Table 1: Binding Affinity of Iloprost Isomers for the Human IP Receptor [3]

| Isomer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |

| 16(S)-Iloprost | 13.4 | 665 |

| 16(R)-Iloprost | 288 | 425 |

The data clearly indicates that the 16(S) isomer possesses a substantially higher affinity for the IP receptor, with a Kd value more than 20-fold lower than that of the 16(R) isomer. This difference in binding affinity directly correlates with their biological activity, where the 16(S) isomer is approximately 20 times more potent in inhibiting collagen-induced platelet aggregation.[3]

Selectivity Profile of Iloprost (Isomeric Mixture) Across Prostanoid Receptors

Table 2: Binding Affinity (Ki, nM) of Iloprost (Isomeric Mixture) for Human Prostanoid Receptors

| Receptor | Ki (nM) |

| IP | 3.9 |

| EP1 | 1.1 |

| EP2 | >1000 |

| EP3 | 130 |

| EP4 | 240 |

| DP | >1000 |

| FP | 110 |

| TP | >1000 |

Data presented as the inhibitory constant (Ki) from radioligand displacement assays.

The data reveals that Iloprost exhibits the highest affinity for the EP1 and IP receptors. Its affinity for EP3 and FP receptors is moderate, while it is significantly lower for EP4 receptors. Iloprost shows very low affinity for EP2, DP, and TP receptors. This profile suggests that while Iloprost is a potent IP receptor agonist, it also has considerable activity at the EP1 receptor, which may contribute to its overall pharmacological effects.

Experimental Protocols

Radioligand Competition Binding Assay

The determination of binding affinities (Ki values) for this compound and other ligands at prostanoid receptors is typically performed using a radioligand competition binding assay.

Objective: To determine the affinity of a test compound (e.g., this compound) for a specific prostanoid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Membrane Preparations: Cell membranes expressing the specific human prostanoid receptor of interest (e.g., from HEK293 cells).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-Iloprost for the IP receptor).

-

Test Compound: this compound or other unlabeled ligands.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

-

Filtration Apparatus.

-

Scintillation Counter.

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

-

Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Visualizations

IP Receptor Signaling Pathway

Upon binding of an agonist like this compound, the IP receptor activates a downstream signaling cascade primarily through the Gs alpha subunit of its associated heterotrimeric G-protein.

Caption: IP Receptor signaling cascade initiated by this compound.

Experimental Workflow: Radioligand Competition Binding Assay

The following diagram illustrates the key steps in a typical radioligand competition binding assay used to determine the binding affinity of this compound.

Caption: Workflow for a radioligand competition binding assay.

Conclusion

The available data indicates that Iloprost is a potent agonist at the IP receptor, with the 16(S) isomer exhibiting significantly higher affinity than the 16(R) isomer. The selectivity profile of the isomeric mixture reveals high affinity for both IP and EP1 receptors, suggesting that its overall pharmacological effects may be a composite of actions at both receptors. A complete binding profile of the this compound isomer across the full panel of prostanoid receptors is not currently available in the public literature, highlighting an area for future research to fully elucidate its selectivity and potential off-target effects. The methodologies and signaling pathways described herein provide a framework for the continued investigation and development of selective prostanoid receptor agonists.

References

- 1. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Interaction between platelet receptor and iloprost isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Efficacy of 15(R)-Iloprost: A Deep Dive into Animal Model Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. Its more stable 15(R) stereoisomer has been the subject of extensive preclinical research to elucidate its therapeutic potential across a range of diseases. This technical guide provides an in-depth summary of the in vivo effects of 15(R)-Iloprost in various animal models, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Mechanisms of Action

Iloprost exerts its effects primarily by mimicking the actions of endogenous prostacyclin.[1][2] It binds to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR), on the surface of vascular smooth muscle cells and platelets.[2] This binding initiates a signaling cascade that involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in vasodilation and inhibition of platelet aggregation. Beyond its vasodilatory and anti-platelet effects, Iloprost has demonstrated cytoprotective and anti-inflammatory properties, and has been shown to modulate vascular remodeling.

Signaling Pathway of Iloprost

References

A Comparative Pharmacodynamic Analysis of 15(R)-Iloprost and 15(S)-Iloprost

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation used in the treatment of pulmonary arterial hypertension and other vascular disorders.[1] As a chiral molecule, Iloprost exists as a mixture of stereoisomers, primarily the 15(S) and 15(R) epimers. While often administered as a racemic mixture, the individual stereoisomers exhibit distinct pharmacodynamic profiles, with the 15(S)-Iloprost isomer demonstrating significantly greater biological activity. This technical guide provides a comprehensive comparison of the pharmacodynamics of 15(R)-Iloprost and 15(S)-Iloprost, detailing their receptor binding affinities, functional potencies, and the underlying experimental methodologies.

Core Pharmacodynamic Properties: A Tale of Two Epimers

The therapeutic effects of Iloprost are predominantly mediated through its interaction with the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[2] Activation of the IP receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit vasodilation and inhibit platelet activation.[2]

The stereochemistry at the C-15 position of the Iloprost molecule plays a critical role in its interaction with the IP receptor, resulting in a significant disparity in the pharmacodynamic properties of the 15(R) and 15(S) epimers.

Quantitative Comparison of this compound and 15(S)-Iloprost

The following tables summarize the key quantitative differences in the pharmacodynamics of the two Iloprost epimers.

Table 1: Platelet Receptor Binding Affinity

| Epimer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |

| 15(S)-Iloprost | 13.4 | 665 |

| This compound | 288 | 425 |

Data derived from equilibrium binding of Iloprost isomers to platelet membrane receptors.[3]

Table 2: Inhibition of Platelet Aggregation

| Epimer | Potency vs. This compound |

| 15(S)-Iloprost | 20-fold more potent |

| This compound | Baseline |

Comparison of potency in inhibiting collagen-induced platelet aggregation.

Signaling Pathways and Experimental Workflows

The differential activity of the Iloprost epimers can be understood through their interaction with the IP receptor signaling cascade and the experimental workflows used to characterize them.

Iloprost Signaling Pathway

The binding of Iloprost to the IP receptor initiates a signaling cascade that ultimately leads to its physiological effects.

Experimental Workflow: Receptor Binding Assay

To determine the binding affinities of the Iloprost epimers to the IP receptor, a radioligand binding assay is typically employed.

Experimental Workflow: Platelet Aggregation Assay

The functional consequence of receptor binding is assessed by measuring the inhibition of platelet aggregation, often using light transmission aggregometry.

Detailed Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptors

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of 15(R)- and 15(S)-Iloprost for the IP receptor.

Materials:

-

Human platelet membranes

-

Radiolabeled ligand (e.g., [³H]-Iloprost)

-

Unlabeled this compound and 15(S)-Iloprost

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Human platelets are isolated from whole blood by centrifugation. The platelet pellet is washed and then lysed by sonication or homogenization in a hypotonic buffer. The cell lysate is centrifuged at a high speed to pellet the membranes, which are then resuspended in the binding buffer. Protein concentration is determined using a standard protein assay.

-

Binding Reaction: In a series of tubes, a constant amount of platelet membrane protein is incubated with a fixed concentration of the radiolabeled ligand. To determine total binding, only the radioligand and membranes are added. To determine non-specific binding, a high concentration of unlabeled Iloprost is also included to saturate the specific binding sites. For competition binding, increasing concentrations of unlabeled 15(R)- or 15(S)-Iloprost are added.

-

Incubation: The reaction tubes are incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters under vacuum. The filters are then washed quickly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity retained on the filters (representing the bound ligand) is counted in a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. For competition binding experiments, the concentration of the unlabeled epimer that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Kd for the unlabeled ligand can then be calculated using the Cheng-Prusoff equation. Saturation binding data is analyzed using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Adenylyl Cyclase Activation Assay

Objective: To measure the ability of 15(R)- and 15(S)-Iloprost to stimulate cAMP production.

Materials:

-

Cell membranes expressing the IP receptor (e.g., from platelets or a recombinant cell line)

-

This compound and 15(S)-Iloprost

-

Assay buffer (e.g., Tris-HCl buffer containing ATP, MgCl₂, and a phosphodiesterase inhibitor like IBMX)

-

[α-³²P]ATP (radiolabeled substrate)

-

Reaction termination solution (e.g., trichloroacetic acid)

-

Alumina and Dowex chromatography columns

-

Scintillation counter

Procedure:

-

Reaction Setup: Cell membranes are incubated in the assay buffer with varying concentrations of 15(R)- or 15(S)-Iloprost.

-

Initiation of Reaction: The reaction is initiated by the addition of [α-³²P]ATP.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

Termination: The reaction is stopped by the addition of a termination solution.

-

Separation of cAMP: The newly synthesized [³²P]cAMP is separated from the unreacted [α-³²P]ATP and other nucleotides using sequential Dowex and alumina column chromatography.

-

Quantification: The amount of [³²P]cAMP is quantified by scintillation counting.

-

Data Analysis: The adenylyl cyclase activity is expressed as pmol of cAMP produced per minute per mg of protein. Dose-response curves are generated to determine the EC50 (the concentration of the epimer that produces 50% of the maximal response) for each isomer.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

Objective: To determine the potency of 15(R)- and 15(S)-Iloprost in inhibiting platelet aggregation.

Materials:

-

Freshly drawn human whole blood anticoagulated with sodium citrate

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

This compound and 15(S)-Iloprost

-

Platelet agonist (e.g., collagen, adenosine diphosphate (ADP))

-

Spectrophotometer (aggregometer)

Procedure:

-

PRP and PPP Preparation: Whole blood is centrifuged at a low speed to obtain PRP. A portion of the remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference for 100% light transmission.

-

Assay Setup: A cuvette containing PRP is placed in the aggregometer and warmed to 37°C with constant stirring.

-

Baseline Measurement: The baseline light transmission through the PRP is recorded.

-

Pre-incubation: A specific concentration of 15(R)- or 15(S)-Iloprost (or vehicle control) is added to the PRP and incubated for a short period.

-

Induction of Aggregation: A platelet agonist is added to the cuvette to induce aggregation.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, and the light transmission increases. This change in light transmission is recorded over time.

-

Data Analysis: The extent of platelet aggregation is quantified as the maximum change in light transmission. Dose-response curves are constructed by testing a range of concentrations for each Iloprost epimer to determine the IC50 value (the concentration that inhibits 50% of the maximal aggregation).

Conclusion

The pharmacodynamics of Iloprost are markedly stereoselective, with the 15(S) epimer being significantly more potent than the 15(R) epimer in both receptor binding and functional activity. The 15(S) isomer exhibits a much higher affinity for the platelet IP receptor and is approximately 20-fold more potent in inhibiting platelet aggregation. This profound difference in activity underscores the importance of stereochemistry in drug design and development. For researchers and professionals in the field, a thorough understanding of the distinct pharmacodynamic profiles of Iloprost's stereoisomers is crucial for the accurate interpretation of experimental data and the development of more targeted and effective therapeutic strategies. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of prostacyclin analogs and other chiral therapeutic agents.

References

Unlocking the Therapeutic Potential of 15(R)-Iloprost: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost, a synthetic and chemically stable analogue of prostacyclin (PGI2), has emerged as a significant therapeutic agent in various vasospastic and proliferative disorders.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and therapeutic applications of 15(R)-Iloprost, one of its active stereoisomers. It delves into the quantitative outcomes from key clinical trials, details of experimental protocols, and visual representations of its complex signaling networks. The primary aim is to equip researchers and drug development professionals with an in-depth understanding of Iloprost's therapeutic profile and to facilitate further investigation into its potential applications.

Introduction

Iloprost is a carbobicyclic compound that functions as a prostacyclin analogue, offering greater stability than its endogenous counterpart.[4] It is a potent vasodilator and inhibitor of platelet aggregation, primarily utilized in the treatment of pulmonary arterial hypertension (PAH), Raynaud's phenomenon, and systemic sclerosis (SSc).[2] Iloprost is administered via inhalation or intravenous infusion, with its therapeutic effects stemming from its interaction with the prostacyclin (IP) receptor. This guide will focus on the intricate signaling cascades initiated by Iloprost and the clinical evidence supporting its use.

Mechanism of Action and Signaling Pathways

Iloprost exerts its physiological effects by binding to the prostacyclin (IP) receptor, a G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events, primarily mediated by the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, mediating the drug's therapeutic effects.

The Canonical cAMP-PKA Signaling Pathway

The primary signaling pathway for Iloprost involves the activation of the cAMP-PKA axis. In vascular smooth muscle cells, PKA phosphorylates and inactivates myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation. In platelets, PKA phosphorylates vasodilator-stimulated phosphoprotein (VASP), which inhibits the activation of glycoprotein IIb/IIIa receptors, thereby preventing platelet aggregation.

PKA-Independent Signaling: The Epac-Rap1-Rac Pathway

Recent studies have elucidated a PKA-independent signaling pathway involving the Exchange protein directly activated by cAMP (Epac). Upon cAMP binding, Epac activates the small GTPase Rap1, which in turn activates Rac1. This pathway is crucial for enhancing endothelial barrier function by promoting the assembly of cell-cell junctions and reinforcing the actin cytoskeleton.

Anti-Inflammatory Signaling

Iloprost also exhibits significant anti-inflammatory properties by attenuating key inflammatory signaling pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK), both of which are critical mediators of the inflammatory response. This is achieved, in part, through the cAMP-mediated activation of Rac1, which interferes with these pro-inflammatory cascades.

Therapeutic Applications and Clinical Data

The multifaceted mechanism of action of Iloprost translates into its efficacy in a range of clinical conditions characterized by vascular dysfunction.

Pulmonary Arterial Hypertension (PAH)

Inhaled Iloprost is an established treatment for PAH, where it acts as a selective pulmonary vasodilator, improving exercise capacity and hemodynamic parameters.

| Clinical Trial | Patient Population | Intervention | Key Outcomes | Reference |

| AIR Study | Severe PAH and chronic thromboembolic PH | Inhaled Iloprost (median dose = 30 µ g/day ) | Significant improvement in NYHA functional class and ≥10% increase in 6-Minute Walk Distance (6MWD) compared to placebo. | |

| Uncontrolled Trial | Life-threatening PAH | Inhaled Iloprost (50 to 200 µg/d) | 6MWD improved by 148 m (95% CI, 4.5 to 282 m; P = 0.048) after 3 months. | |

| Multicenter Study | PH (WHO-FC II-IV) | Low-dose inhaled Iloprost (2.5 µg, 6x daily) | 6MWD increased by 59 m in WHO-FC II (P = 0.013) and 84 m in WHO-FC III–IV (P = 0.001) after 24 weeks. |

Raynaud's Phenomenon and Systemic Sclerosis (SSc)

Intravenous Iloprost is effective in treating Raynaud's phenomenon and digital ulcers, common and debilitating manifestations of SSc.

| Clinical Trial | Patient Population | Intervention | Key Outcomes | Reference |

| Cochrane Review | Raynaud's phenomenon in SSc | Intravenous Iloprost | Decreased frequency and severity of attacks; prevented and healed digital ulcers. | |

| Retrospective Study | SSc with Raynaud's and digital ulcers | Intravenous Iloprost | VAS for Raynaud's decreased from 71.5 to 36.9 (p < 0.001); deep ulcers decreased from 20.6% to 1% (p < 0.001). | |

| Retrospective Cohort | SSc with digital ulcers or severe Raynaud's | Monthly 10-hour IV Iloprost | 90.9% of patients healed digital ulcers within 12 months; 87.5% with severe Raynaud's had significant clinical improvement. | |

| Randomized Controlled Study | SSc with Raynaud's | Long-term cyclic IV Iloprost vs. nifedipine | Iloprost reduced skin score (p=0.002) and Raynaud's severity score (p=0.02) at 12 months. |

Experimental Protocols

In Vitro Endothelial Cell Barrier Function Assay

-

Cell Culture: Human pulmonary artery endothelial cells (HPAEC) are cultured to form a monolayer on transwell inserts.

-

Treatment: Cells are pre-treated with Iloprost (e.g., 200 ng/ml for 15 minutes) followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS; e.g., 300 ng/ml for 5 hours).

-

Permeability Assessment: Endothelial barrier function is assessed by measuring the flux of a tracer molecule (e.g., horseradish peroxidase) across the cell monolayer.

-

Signaling Analysis: Activation of signaling molecules (e.g., p38 MAPK, NF-κB) is determined by Western blot analysis of cell lysates using phospho-specific antibodies.

-

Workflow Diagram:

Clinical Trial Protocol for Intravenous Iloprost in SSc

-

Patient Selection: Patients with a confirmed diagnosis of Systemic Sclerosis and active digital ulcers or severe Raynaud's phenomenon.

-

Treatment Regimen: Monthly intravenous infusion of Iloprost over 10 hours. The dosing is adapted to individual tolerance.

-

Efficacy Assessment:

-

Healing of digital ulcers is assessed at baseline and at regular intervals (e.g., 1, 6, and 12 months).

-

Severity of Raynaud's phenomenon is evaluated using a Visual Analog Scale (VAS) and by recording the frequency and duration of attacks.

-

-

Safety Monitoring: Adverse events such as headache, flushing, nausea, and hypotension are monitored and recorded throughout the treatment period.

Conclusion and Future Directions

This compound is a well-established therapeutic agent with a robust mechanism of action centered on the prostacyclin IP receptor and subsequent cAMP-mediated signaling. Its clinical efficacy in pulmonary arterial hypertension, Raynaud's phenomenon, and systemic sclerosis is supported by a growing body of evidence. The elucidation of its anti-inflammatory and endothelial barrier-protective properties opens new avenues for its therapeutic application in inflammatory and vascular leak syndromes. Future research should focus on optimizing dosing regimens, exploring its potential in other diseases with underlying endothelial dysfunction, and further dissecting the intricate cross-talk between its various signaling pathways. This in-depth understanding will be pivotal for maximizing the therapeutic benefits of this potent prostacyclin analogue.

References

- 1. What is the mechanism of Iloprost? [synapse.patsnap.com]

- 2. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissecting the cellular mechanism of prostacyclin analogue iloprost in reversing vascular dysfunction in scleroderma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iloprost | C22H32O4 | CID 5311181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Early-Stage Research of 15(R)-Iloprost

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iloprost, a synthetic analog of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used for the treatment of pulmonary arterial hypertension (PAH), severe frostbite, and other conditions involving vasoconstriction.[1][2] Iloprost is a mixture of two diastereoisomers, 15(R)-Iloprost and 15(S)-Iloprost, in an approximate ratio of 47:53.[1] Early-stage research has focused on elucidating the distinct pharmacological properties of these individual isomers to better understand their contribution to the overall activity of the racemic mixture and to explore their potential as individual therapeutic agents. This technical guide provides a comprehensive overview of the core early-stage research on this compound, focusing on its synthesis, mechanism of action, and preclinical evaluation, with a comparative perspective to its more active 15(S) counterpart.

Stereoselective Synthesis of this compound

The synthesis of individual Iloprost isomers requires a stereoselective approach to control the chirality at the C-15 position. While the 15(S) isomer is often the primary target due to its higher biological activity, methods for the preparation of the 15(R) isomer have also been developed, often as part of a strategy to synthesize both epimers for comparative studies.

A common strategy involves the stereoselective reduction of a ketone precursor. For instance, a bicyclic ketone intermediate can be subjected to reduction using specific chiral reagents to favor the formation of the 15(R)-hydroxyl group. One patented method describes the preparation of 16(R)-Iloprost (which corresponds to this compound in systematic nomenclature) through a chemical synthesis route starting from a specific bicyclic intermediate.[3] The process involves a series of steps to construct the side chains with the desired stereochemistry.

Another general approach to obtaining specific prostaglandin isomers involves chiral high-performance liquid chromatography (HPLC) separation of the diastereomeric mixture.[4]

Experimental Protocol: General Approach for Stereoselective Synthesis

A generalized workflow for the stereoselective synthesis of this compound is outlined below. The specific reagents and conditions would be optimized to favor the formation of the R-epimer.

Caption: Stereoselective Synthesis Workflow for this compound.

Mechanism of Action: Interaction with the Prostacyclin (IP) Receptor

The pharmacological effects of Iloprost are primarily mediated through its interaction with the prostacyclin receptor (IP), a G-protein coupled receptor (GPCR). Activation of the IP receptor leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), leading to a cascade of downstream effects, including vasodilation and inhibition of platelet aggregation.

Early research has demonstrated a significant difference in the binding affinity and biological activity between the 15(R) and 15(S) isomers of Iloprost.

Prostacyclin (IP) Receptor Signaling Pathway

Caption: Simplified IP Receptor Signaling Pathway.

Preclinical Data: A Comparative Analysis

Comparative studies of the 15(R) and 15(S) isomers have been instrumental in understanding the structure-activity relationship of Iloprost. The data consistently show that the 15(S) isomer is significantly more potent than the 15(R) isomer.

Receptor Binding Affinity

Equilibrium binding studies on platelet membrane receptors have quantified the difference in affinity between the two isomers.

| Isomer | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein) |

| 15(S)-Iloprost | 13.4 | 665 |

| This compound | 288 | 425 |

Table 1: Binding affinities of Iloprost isomers to platelet membrane receptors.

In Vitro Biological Activity

The differential binding affinities translate to a marked difference in biological activity, as demonstrated by in vitro platelet aggregation assays.

| Isomer | IC50 for Inhibition of Collagen-Induced Platelet Aggregation | Potency vs. 15(R) Isomer |

| 15(S)-Iloprost | Not explicitly stated, but 20x more potent than 15(R) | ~20-fold higher |

| This compound | 65 nM | - |

Table 2: Comparative inhibitory activity of Iloprost isomers on platelet aggregation.

The observed association rate of the 15(S) isomer with the platelet receptor is also significantly faster than that of the 15(R) isomer (0.036 s⁻¹ vs. 0.001 s⁻¹ at 15 nM Iloprost). This difference in binding kinetics likely contributes to the pronounced disparity in biological potency.

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the prostacyclin (IP) receptor.

General Protocol:

-

Membrane Preparation: Isolate platelet membranes from whole blood by differential centrifugation.

-

Binding Reaction: Incubate the platelet membranes with increasing concentrations of radiolabeled Iloprost (e.g., [³H]-Iloprost) in the absence (for total binding) and presence (for non-specific binding) of a high concentration of unlabeled Iloprost.

-

Incubation: Allow the binding to reach equilibrium at a specific temperature (e.g., 25°C) for a defined period.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.

Caption: Workflow for Radioligand Binding Assay.

Platelet Aggregation Assay

Objective: To determine the inhibitory effect of this compound on platelet aggregation.

General Protocol:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from citrated whole blood by centrifugation.

-

Incubation: Pre-incubate the PRP with various concentrations of this compound or vehicle control.

-

Agonist Induction: Induce platelet aggregation by adding an agonist such as collagen, ADP, or thrombin.

-

Measurement: Monitor the change in light transmittance through the PRP suspension over time using an aggregometer. As platelets aggregate, the light transmittance increases.

-

Data Analysis: Determine the maximal aggregation for each concentration of this compound and calculate the IC50 value (the concentration that inhibits 50% of the maximal aggregation).

Caption: Workflow for Platelet Aggregation Assay.

Conclusion

The early-stage research on this compound has clearly established its significantly lower potency compared to its 15(S) counterpart in terms of both receptor binding and inhibition of platelet aggregation. This is attributed to a lower binding affinity and slower association rate with the prostacyclin (IP) receptor. While the 15(S) isomer is the primary contributor to the pharmacological activity of the Iloprost mixture, the characterization of the 15(R) isomer has been crucial for a complete understanding of the drug's properties. This knowledge is vital for drug development professionals in the context of optimizing therapeutic efficacy and for researchers exploring the nuanced structure-activity relationships of prostacyclin analogs. Further investigation into other potential, albeit less potent, biological activities of this compound may yet reveal unique pharmacological characteristics.

References

- 1. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]

- 3. WO2019202345A2 - Process for the preparation of iloprost - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to 15(R)-Iloprost and its Role in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iloprost, a stable synthetic analogue of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation. It is clinically used in the treatment of pulmonary arterial hypertension and other vasospastic diseases. Iloprost is commercially available as a stereoisomeric mixture of 15(S) and 15(R) epimers. This technical guide provides a comprehensive overview of the signal transduction pathways activated by the 15(R)-Iloprost isomer, with a focus on its interaction with prostanoid receptors and the subsequent downstream signaling cascades. This document includes quantitative data on receptor binding and functional activity, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.

Introduction: this compound

Iloprost is a carbobicyclic compound that is a structural analogue of prostaglandin I2. Its increased stability compared to the endogenous PGI2 makes it a valuable therapeutic agent. The commercially available form of Iloprost is a mixture of two diastereoisomers, the 15(S) and 15(R) epimers. While both isomers are biologically active, they exhibit different potencies and binding affinities for their primary target, the prostacyclin receptor (IP receptor). Understanding the specific contributions of each isomer to the overall pharmacological effect is critical for targeted drug development. This guide will focus on the this compound isomer and its engagement with cellular signaling machinery.

Primary Signal Transduction Pathway of this compound